molecular formula C22H14N2O5 B2903413 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate CAS No. 1105203-30-2

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate

Cat. No.: B2903413
CAS No.: 1105203-30-2
M. Wt: 386.363
InChI Key: NHWWVGMPOUZEOS-UHFFFAOYSA-N
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Description

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is a hybrid heterocyclic molecule combining benzofuran, oxazole, and indole moieties. Its core structure features:

  • Benzofuran-oxazole scaffold: A 1,2-oxazole ring substituted at the 5-position with a benzofuran group, linked via a methyl ester to the indole-based 2-oxoacetate.
  • Indole-2-oxoacetate unit: A 2-(1H-indol-3-yl)-2-oxoacetate ester, a motif known for biological relevance in neuroprotection, anti-proliferation, and enzymatic modulation .

While direct studies on this compound are absent in the provided evidence, its structural components are well-characterized in related derivatives, enabling informed comparisons.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c25-21(16-11-23-17-7-3-2-6-15(16)17)22(26)27-12-14-10-20(29-24-14)19-9-13-5-1-4-8-18(13)28-19/h1-11,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWWVGMPOUZEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, which are then coupled with the indole derivative under specific conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The industrial process is designed to be efficient and cost-effective, adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

Medicine

In medicine, this compound is investigated for its pharmacological properties. Researchers are exploring its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Observations:

  • Benzofuran vs.
  • Ester Variations : Methyl/ethyl esters and halogenated derivatives (e.g., bromo, chloro) modulate lipophilicity and metabolic stability. Ethyl esters may prolong half-life compared to methyl .
  • Indole Modifications : Substitutions at the indole 5-position (e.g., bromo, chloro) are linked to increased potency in enzymatic assays due to electron-withdrawing effects .

Anticancer Activity

  • Oxadiazole-thione derivatives (e.g., 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones) exhibit in vitro anticancer activity via oxidative stress induction and apoptosis pathways .
  • Methyl 2-(1H-indol-3-yl)-2-oxoacetate derivatives show anti-proliferative effects in cell-based studies, possibly through AhR (aryl hydrocarbon receptor) modulation .
  • Target Compound : The benzofuran-oxazole moiety may confer dual activity—oxazole for kinase inhibition and benzofuran for intercalation—though experimental validation is needed.

Neuroprotective and Antioxidant Effects

  • Oxadiazole-thiones demonstrate protective effects against oxidative stress, attributed to their radical-scavenging thione groups .
  • Methyl 2-oxoacetate derivatives are linked to neuroprotection via Nrf2 pathway activation .
  • Target Compound : The absence of a thione group may reduce antioxidant capacity but the benzofuran’s electron-rich structure could compensate via alternative mechanisms.

Research Implications and Gaps

  • Structural Optimization : Introducing halogen atoms (e.g., Br, Cl) at the indole 5-position could enhance the target compound’s bioactivity .
  • Activity Screening : Priority should be given to testing the compound’s affinity for AhR, kinases, and antioxidant pathways, given its hybrid structure.
  • Synthetic Feasibility : Exploration of one-pot methods to integrate benzofuran-oxazole and indole-2-oxoacetate units is warranted.

Biological Activity

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzofuran Ring : This is often achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
  • Construction of the Oxazole Ring : This step usually follows the formation of the benzofuran core.
  • Esterification : The final step introduces the indole-derived ester group, yielding the target compound.

The optimization of reaction conditions such as temperature, solvents, and catalysts is crucial for maximizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may modulate the activity of enzymes or receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing benzofuran and oxazole rings have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar characteristics.

Anti-inflammatory Effects

Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6. The anti-inflammatory potential can be attributed to the inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in inflammatory processes.

Case Studies

Several studies have investigated compounds related to this compound:

  • Study on Benzofuran Derivatives : A study highlighted the anti-inflammatory effects of benzofuran derivatives, which inhibited COX enzymes significantly at low concentrations (IC50 values below 10 µM) .
    CompoundIC50 (µM)Target
    Benzofuran Derivative A5.0COX-1
    Benzofuran Derivative B7.5COX-2
  • Antimicrobial Screening : Another investigation into oxazole derivatives indicated promising antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Research Findings

Recent findings suggest that compounds structurally similar to this compound exhibit a range of biological activities:

Antioxidant Activity

A related study evaluated the antioxidant potential using DPPH scavenging assays, demonstrating that certain derivatives exhibited significant free radical scavenging activity at higher concentrations.

Concentration (µg)DPPH Scavenging Activity (%)
10084.4
50050
100097

Cytotoxicity

Research into cytotoxic effects showed that some benzofuran derivatives effectively reduced cell viability in cancer cell lines while maintaining low toxicity in normal cells, indicating a favorable therapeutic index .

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